Cytotoxicity in MCF-7 Breast Cancer Cells
The cytotoxic potency of 2-(4-hydroxyphenyl)benzothiazol-6-ol (compound 3i) was directly compared with its 3′-hydroxy isomer 6-hydroxy-2-(3-hydroxyphenyl)benzothiazole (compound 3h) against the MCF-7 human mammary tumor cell line in vitro [1]. Compound 3h exhibited an IC₅₀ of 2.7 µM, approximately 10-fold more potent than compound 3i [1]. The mean IC₅₀ across all tested compounds against MCF-7 cells was 19 µM [1].
~10-fold lower potency for target
| Evidence Dimension | Cytotoxic potency against MCF-7 human breast cancer cells (IC₅₀) |
|---|---|
| Target Compound Data | Compound 3i: ~27 µM (approximately 10-fold less potent than compound 3h) [calculated from 10-fold difference relative to 3h at 2.7 µM] |
| Comparator Or Baseline | Compound 3h (6-hydroxy-2-(3-hydroxyphenyl)benzothiazole): 2.7 µM |
| Quantified Difference | ~10-fold lower potency for target compound 3i relative to isomer 3h |
| Conditions | In vitro cytotoxicity assay; MCF-7 human mammary tumor cell line; Stevens et al. J. Med. Chem. 1994 |
Why This Matters
This 10-fold potency differential driven solely by the position of a single hydroxyl group on the pendant phenyl ring is critical for researchers selecting a compound with a specific activity window: the target compound 3i offers moderate potency suitable for studying structure–activity relationships without the confound of maximal cytotoxicity.
- [1] Stevens, M. F. G.; McCall, C. J.; Lelieveld, P.; Alexander, P.; Richter, A.; Davies, D. E. Structural Studies on Bioactive Compounds. 23. Synthesis of Polyhydroxylated 2-Phenylbenzothiazoles and a Comparison of Their Cytotoxicities and Pharmacological Properties with Genistein and Quercetin. J. Med. Chem. 1994, 37 (11), 1689–1695. Text reports compound 3h IC₅₀ = 2.7 µM, approximately 10-fold more cytotoxic than isomer 3i. View Source
